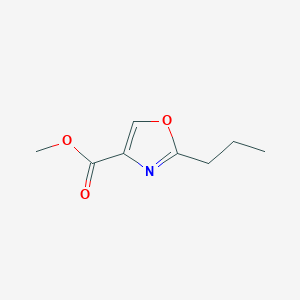

Methyl 2-Propyloxazole-4-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

methyl 2-propyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C8H11NO3/c1-3-4-7-9-6(5-12-7)8(10)11-2/h5H,3-4H2,1-2H3 |

InChI Key |

RFZNNKNYYIOXRF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=CO1)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Propyloxazole 4 Carboxylate

Direct Annulation and Cyclization Approaches to the Oxazole (B20620) Core

The direct formation of the oxazole ring with the desired substitution pattern is a highly efficient strategy. This involves the convergent assembly of acyclic precursors that cyclize to form the heterocyclic core in one or more steps.

Cyclocondensation Reactions Utilizing α-Halo Ketones and Amides/Amidines

The Hantzsch oxazole synthesis and related cyclocondensation reactions represent a foundational method for constructing the oxazole ring. This pathway involves the reaction of an α-halo ketone with a primary amide. To generate Methyl 2-propyloxazole-4-carboxylate, a suitable α-haloketone bearing an ester group, such as a methyl 2-halo-3-oxobutanoate, is reacted with butanamide.

The mechanism proceeds via initial N-alkylation of the amide by the α-halo ketone, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring. The choice of reactants is critical for achieving the target substitution pattern.

| Reactant 1 | Reactant 2 | Key Bond Formations | Resulting Substituents |

| Methyl 2-chloro-3-oxobutanoate | Butanamide | C5-N, C2-O | 2-Propyl, 4-Carboxylate |

| Methyl 2-bromo-3-oxobutanoate | Butanamide | C5-N, C2-O | 2-Propyl, 4-Carboxylate |

This method's primary advantage is the ready availability of the starting materials. However, reaction conditions often require heating, and yields can be variable depending on the specific substrates used.

Van Leusen Oxazole Synthesis and its Adaptations for Carboxylate Derivatization

The Van Leusen oxazole synthesis is a versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the oxazole ring. ijpsonline.comwikipedia.orgmdpi.comnih.gov The classical Van Leusen reaction produces 5-substituted oxazoles. ijpsonline.comwikipedia.orgmdpi.comnih.gov

To synthesize a 4-carboxylate derivative like the target compound, modifications to the standard protocol are necessary. An advanced one-pot adaptation of the Van Leusen synthesis allows for the preparation of 4,5-disubstituted oxazoles. organic-chemistry.org This can be achieved by reacting TosMIC with aliphatic halides and various aldehydes, sometimes using ionic liquids as the solvent to improve yield and reusability. ijpsonline.com The general mechanism involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde, and a subsequent 5-endo-dig cyclization, followed by elimination of the tosyl group to form the oxazole. wikipedia.org

Bredereck Reaction Pathways and Modified Protocols for Oxazole Formation

The Bredereck reaction is another classical method for oxazole synthesis, traditionally involving the reaction of α-haloketones with formamide to produce 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.comslideshare.net This pathway is particularly efficient and economical for synthesizing oxazole derivatives. ijpsonline.comijpsonline.com

For the synthesis of this compound, the protocol can be modified by replacing formamide with butanamide to introduce the propyl group at the C2 position. The α-haloketone component must contain a methyl ester functionality to provide the C4-carboxylate group. A significant improvement to this method involves using α-hydroxyketones as starting materials, which can offer a cleaner and more efficient process. ijpsonline.comijpsonline.com The reaction proceeds through the formation of an intermediate, which then cyclizes and dehydrates to furnish the final oxazole product.

Metal-Catalyzed Cyclization and Cross-Coupling Strategies (e.g., Palladium-mediated)

Modern synthetic chemistry has increasingly turned to metal-catalyzed reactions for the efficient and selective construction of heterocyclic rings. Catalysts based on palladium, copper, and gold have been successfully employed for oxazole synthesis, often under mild conditions with high functional group tolerance. researchgate.netbohrium.com

A notable strategy involves the palladium/copper co-mediated direct arylation reaction for producing 2,4-disubstituted oxazoles. ijpsonline.com Another powerful approach is the copper-catalyzed tandem oxidative cyclization, which can assemble polysubstituted oxazoles from readily available starting materials. organic-chemistry.org For instance, a copper(II) triflate-catalyzed reaction between an α-diazoketone and an amide can provide a direct route to 2,4-disubstituted oxazoles. organic-chemistry.orgtandfonline.com Palladium-catalyzed oxidative cyclization has also been developed for the synthesis of trisubstituted oxazoles, proceeding through a cascade formation of C-N and C-O bonds. rsc.org

Table of Metal-Catalyzed Oxazole Syntheses

| Catalyst System | Starting Materials | Reaction Type | Key Advantages |

|---|---|---|---|

| Palladium/Copper | Aryl Halide, Oxazole Precursor | Direct Arylation/Cross-Coupling | High efficiency for C-C bond formation. ijpsonline.com |

| Copper(II) Triflate | α-Diazoketone, Amide | Coupling/Cyclization | Broad substrate scope, good yields. organic-chemistry.orgtandfonline.com |

These metal-catalyzed methods represent the cutting edge of oxazole synthesis, offering significant advantages in terms of efficiency, selectivity, and mild reaction conditions compared to more classical approaches.

Functional Group Interconversion and Esterification of Precursor Oxazole Carboxylic Acids

An alternative and highly reliable synthetic route involves first synthesizing the core heterocyclic structure with a carboxylic acid at the desired position, followed by a separate esterification step. This two-step approach can be advantageous if the precursor acid is more readily accessible or if the conditions required for direct cyclization are incompatible with the ester functional group.

Derivatization of 2-Propyloxazole-4-carboxylic Acid Precursors

The final step in this synthetic strategy is the conversion of 2-propyloxazole-4-carboxylic acid to its corresponding methyl ester. The most common and straightforward method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com

This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, methanol is typically used as the solvent to ensure it is in large excess. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.comyoutube.com

Summary of Fischer Esterification Conditions

| Carboxylic Acid Precursor | Alcohol | Acid Catalyst | Typical Conditions |

|---|

This method is highly effective for preparing simple alkyl esters and is a staple in organic synthesis due to its operational simplicity and the low cost of the reagents.

Transformation of Related Oxazole Esters and Nitriles

The synthesis of this compound can be achieved through the transformation of other related oxazole derivatives. A common and straightforward method is the transesterification of other alkyl oxazole-4-carboxylates. This process involves the conversion of an ester with one alkoxy group to another by treating it with an alcohol in the presence of an acid or base catalyst. For instance, Ethyl 2-Propyloxazole-4-carboxylate can be converted to its methyl counterpart by reaction with methanol under acidic conditions.

Another potential pathway involves the hydrolysis of a 2-propyloxazole-4-carbonitrile. The nitrile group can be converted to a carboxylic acid through acidic or basic hydrolysis, followed by esterification with methanol to yield the desired this compound.

A notable synthetic route for oxazole-4-carboxylates involves the use of 3-oxazoline-4-carboxylates as intermediates, which can be synthesized from aldehydes in two steps nih.gov. This method provides a versatile entry to various substituted oxazole-4-carboxylates. The oxidation of the 3-oxazoline ring leads to the formation of the corresponding oxazole.

Furthermore, a high-yielding synthesis of 2,5-disubstituted oxazole-4-carboxylates has been reported from the methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives researchgate.net. By adapting this method, one could envision a pathway to this compound.

| Starting Material | Reagents and Conditions | Product | Yield |

| Ethyl 2-Propyloxazole-4-carboxylate | Methanol, H₂SO₄ (catalytic), Reflux | This compound | High |

| 2-Propyloxazole-4-carbonitrile | 1. H₃O⁺, Δ 2. Methanol, H⁺ | This compound | Good |

| Appropriate Aldehyde | Two-step synthesis via 3-oxazoline-4-carboxylate | This compound | Moderate to Good |

| N-butyryl-β-halo-dehydroamino acid methyl ester | DBU in acetonitrile | This compound | High |

Optimization of Reaction Parameters and Stereochemical Control in Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time. For instance, in the synthesis of 2,5-disubstituted oxazole-4-carboxylates from N-acyl-β-halodehydroaminobutyric acid derivatives, the use of a 2% solution of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile has been found to be highly effective researchgate.net.

The reaction temperature can significantly influence the reaction rate and the formation of byproducts. Generally, milder conditions are preferred to minimize degradation of the starting materials and products. The choice of catalyst, whether acidic or basic, will depend on the specific reaction pathway. For transesterification, both acid and base catalysts can be effective.

Stereochemical control is a critical aspect of synthesis, particularly when chiral centers are present in the target molecule or its precursors. For this compound, if the propyl group or other parts of a more complex precursor contain chiral centers, maintaining or controlling the stereochemistry becomes paramount. However, for the synthesis of this specific achiral compound, stereochemical control is not a primary concern. In syntheses involving chiral precursors, the choice of reagents and reaction conditions can be optimized to favor the formation of a specific stereoisomer. For example, in the synthesis of chiral oxazolines, the use of certain bases can lead to diastereoselective outcomes.

| Parameter | Condition | Effect on Synthesis |

| Solvent | Acetonitrile, Dichloromethane, THF | Can influence reaction rate and solubility of reactants. |

| Temperature | Room Temperature to Reflux | Affects reaction kinetics and selectivity. |

| Catalyst | DBU, H₂SO₄, NaOH | Choice depends on the reaction mechanism (e.g., elimination, esterification). |

| Reaction Time | 1-24 hours | Optimized to ensure complete conversion without product degradation. |

Green Chemistry and Sustainable Protocols in Oxazole Carboxylate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles to reduce the environmental impact of chemical processes. These approaches focus on the use of less hazardous chemicals, renewable feedstocks, and energy-efficient methods.

For the synthesis of oxazole carboxylates, several green strategies can be employed. One approach is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly reduce reaction times, increase yields, and often allows for solvent-free reactions, thereby minimizing waste.

Another green approach is the use of ultrasound in synthesis, which can enhance reaction rates and yields. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also aligns with the principles of green chemistry by reducing the need for purification of intermediates and minimizing solvent usage beilstein-journals.org.

The use of environmentally benign solvents, such as water or ionic liquids, is another important aspect of green oxazole synthesis. Furthermore, employing catalytic methods over stoichiometric reagents reduces waste generation. For example, a novel method for the synthesis of 2,4,5-trisubstituted oxazoles has been developed using a one-pot oxazole synthesis followed by a Ni-catalyzed Suzuki-Miyaura coupling beilstein-journals.org. This approach, which utilizes carboxylic acids, amino acids, and boronic acids, offers a more sustainable route to complex oxazoles beilstein-journals.org.

| Green Chemistry Principle | Application in Oxazole Carboxylate Synthesis |

| Atom Economy | One-pot reactions and catalytic methods to maximize the incorporation of starting materials into the final product. |

| Use of Safer Solvents | Replacement of hazardous organic solvents with water, ionic liquids, or solvent-free conditions. |

| Energy Efficiency | Application of microwave or ultrasound energy to reduce reaction times and energy consumption. |

| Catalysis | Use of catalysts instead of stoichiometric reagents to minimize waste. |

Chemical Reactivity and Transformation Pathways of Methyl 2 Propyloxazole 4 Carboxylate

Electrophilic Aromatic Substitution on the Oxazole (B20620) Ring System

The oxazole ring is characterized by its electron-deficient nature, a consequence of the electronegativity of its constituent oxygen and nitrogen atoms. This property generally renders the ring less reactive towards electrophilic aromatic substitution (EAS) compared to electron-rich heterocyclic systems like furan or pyrrole. firsthope.co.inyoutube.com Reactions typically require activating, electron-donating groups on the ring to proceed efficiently. slideshare.net For substituted oxazoles, electrophilic attack preferentially occurs at the C5 position, which is the most electron-rich carbon in the ring. firsthope.co.inwikipedia.org

Halogenation is a common electrophilic aromatic substitution reaction. For oxazole derivatives, this transformation is typically achieved using reagents like N-bromosuccinimide (NBS) for bromination. Given the substitution pattern of Methyl 2-Propyloxazole-4-carboxylate (substituents at C2 and C4), the only available position for substitution on the ring is C5. Therefore, halogenation is predicted to be highly regioselective, yielding the 5-halo derivative.

While direct halogenation of the target compound is not extensively documented, studies on analogous structures confirm this regioselectivity. For instance, the bromination of 2-phenyloxazole with NBS yields 5-bromo-2-phenyloxazole. slideshare.net A highly regioselective C4-bromination has been described for 5-substituted oxazoles, but this requires a directed lithiation approach rather than a standard electrophilic addition. acs.org For this compound, the inherent electronic properties of the ring direct the electrophile to the C5 position.

Table 1: Regioselectivity in Halogenation of Oxazole Derivatives

| Starting Material | Reagent | Position of Halogenation | Product |

| 2-Phenyloxazole | N-Bromosuccinimide (NBS) | C5 | 5-Bromo-2-phenyloxazole slideshare.net |

| 5-Substituted Oxazoles | 1. n-BuLi, 2. NBS | C4 | 4-Bromo-5-substituted oxazole acs.org |

| This compound (Predicted) | N-Bromosuccinimide (NBS) | C5 | Methyl 5-bromo-2-propyloxazole-4-carboxylate |

Direct nitration and sulfonation of the oxazole ring are known to be challenging. youtube.comslideshare.net These reactions typically employ harsh, strongly acidic conditions (e.g., a mixture of nitric acid and sulfuric acid for nitration), which can lead to the decomposition of the acid-sensitive oxazole ring. slideshare.net The electron-withdrawing nature of the ring system deactivates it towards the nitronium ion (NO₂⁺) or sulfur trioxide (SO₃) electrophiles, making substitution difficult to achieve without ring cleavage. firsthope.co.inyoutube.com Consequently, there is limited literature describing the successful direct nitration or sulfonation of oxazole-4-carboxylate derivatives.

Nucleophilic Reactivity at the Ester Moiety

The methyl ester group at the C4 position of this compound is an electrophilic center that readily undergoes nucleophilic acyl substitution. This allows for its conversion into a variety of other functional groups, including carboxylic acids, amides, and hydrazides, which are valuable intermediates in organic synthesis.

The hydrolysis of the methyl ester to its corresponding carboxylic acid is a fundamental transformation. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Treatment with aqueous mineral acids, such as sulfuric acid or hydrochloric acid, and heat can effectively hydrolyze the ester. For example, the hydrolysis of a similar compound, ethyl-5-methylisoxazole-4-carboxylate, was successfully carried out using 60% aqueous sulfuric acid. google.com

Base-Mediated Saponification: A more common method is saponification using an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. google.com

This reaction converts this compound into 2-Propyloxazole-4-carboxylic acid, a key building block for further derivatization.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. organic-chemistry.org this compound can be converted into other esters (e.g., ethyl, benzyl, or tert-butyl esters) by reacting it with the desired alcohol in the presence of an acid or base catalyst. To drive the reaction to completion, the alcohol is often used as the solvent. This method is valuable for modifying the properties of the ester group or for introducing specific functionalities.

Table 2: Conditions for Transesterification

| Catalyst Type | Typical Reagents | General Conditions |

| Acid-Catalyzed | H₂SO₄, Sc(OTf)₃ | Excess of the desired alcohol, often at reflux. organic-chemistry.org |

| Base-Catalyzed | NaOR, K₂CO₃ | Excess of the desired alcohol. |

The ester moiety can react with amines and hydrazines to form amides and hydrazides, respectively.

Amide Formation: The reaction of this compound with a primary or secondary amine (aminolysis) yields the corresponding 2-propyloxazole-4-carboxamide. This direct reaction may require elevated temperatures. A more versatile, two-step approach involves first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using a standard peptide coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net

Hydrazide Formation: Hydrazides are readily prepared by refluxing the ester with hydrazine hydrate in a solvent such as ethanol. umich.edu This reaction is generally efficient and provides 2-Propyloxazole-4-carbohydrazide, a useful intermediate for the synthesis of other heterocyclic compounds. The direct conversion of various pyrazole and selenazole esters to their corresponding hydrazides and amides is well-established. researchgate.netnih.gov

Transformations Involving the 2-Propyl Side Chain

The 2-propyl group of this compound offers a site for synthetic modification, distinct from the reactivity of the oxazole core. The C-H bonds on the carbon adjacent to the oxazole ring (the alpha-carbon) are the most likely to participate in chemical transformations due to the influence of the heterocyclic system.

The acidity of protons on the carbon alpha to the oxazole ring is a key factor in its functionalization. While the C2 proton of an unsubstituted oxazole is the most acidic site on the ring for deprotonation, the alpha-protons of the 2-propyl group can also be abstracted under suitable basic conditions. Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), can generate a carbanion. This nucleophilic species can then react with a variety of electrophiles, allowing for the introduction of new functional groups at the alpha-position of the propyl side chain.

This strategy enables the elaboration of the side chain, as illustrated in the following theoretical reaction scheme:

Step 1: Deprotonation: Abstraction of an alpha-hydrogen from the 2-propyl group using a strong base to form a lithiated intermediate.

Step 2: Electrophilic Quench: Reaction of the carbanion with an electrophile (E+), such as an alkyl halide, a carbonyl compound, or a silylating agent, to form a new C-C or C-Si bond.

Potential functionalizations are summarized in the table below.

| Electrophile | Reagent Example | Product Type |

| Alkyl Halide | Iodomethane (CH₃I) | Chain Elongation |

| Carbonyl Compound | Benzaldehyde (C₆H₅CHO) | Hydroxyalkylation |

| Silylating Agent | Trimethylsilyl chloride ((CH₃)₃SiCl) | Silylation |

| Carbon Dioxide | CO₂ | Carboxylation (after workup) |

The 2-propyl side chain can also undergo oxidative transformations. The specific outcome of an oxidation reaction depends on the reagents and conditions employed. Mild oxidation could potentially introduce a hydroxyl group at the alpha-position, while more vigorous conditions could lead to cleavage of the side chain or formation of a ketone.

Furthermore, the side chain can be manipulated through radical reactions. For instance, radical halogenation, typically using N-bromosuccinimide (NBS) under photochemical or thermally initiated conditions, can selectively introduce a halogen atom at the alpha-position. This newly installed halide serves as a versatile leaving group for subsequent nucleophilic substitution reactions. This two-step sequence provides an alternative route to the functionalization described in the previous section. Research on 2-(halomethyl)-4,5-diaryloxazoles has shown these compounds to be effective scaffolds for synthetic elaboration via substitution with various nucleophiles. nih.gov

A representative pathway for this functionalization is outlined below:

Alpha-Halogenation: Reaction of this compound with NBS to form Methyl 2-(1-bromopropyl)oxazole-4-carboxylate.

Nucleophilic Substitution: The resulting bromo-derivative can react with nucleophiles such as amines, thiols, or alkoxides to introduce a range of functional groups. nih.gov

Metal-Mediated Cross-Coupling Reactions at Substituted Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to oxazole systems. ingentaconnect.com To utilize these reactions on this compound, the oxazole ring must first be functionalized with a suitable leaving group, typically a halogen (Br, I) or a triflate. The position of this group dictates the site of the subsequent coupling reaction.

The Suzuki–Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. mdpi.comnih.gov For a derivative such as Methyl 5-bromo-2-propyloxazole-4-carboxylate, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C5 position of the oxazole ring.

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the halo-oxazole, followed by transmetalation with the boronic acid (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The table below summarizes typical conditions for Suzuki-Miyaura coupling on halo-heterocycles, which would be applicable to a halogenated derivative of this compound.

| Component | Example | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation |

| Boron Reagent | Phenylboronic acid | Source of the new carbon substituent |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boron reagent for transmetalation |

| Solvent | Dioxane/Water, Toluene, DMF | Reaction medium |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings can be employed to functionalize halogenated this compound derivatives.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction, co-catalyzed by copper(I), would allow for the introduction of an alkynyl group onto the oxazole ring. A typical Sonogashira reaction on Methyl 5-bromo-2-propyloxazole-4-carboxylate with phenylacetylene would yield Methyl 5-(phenylethynyl)-2-propyloxazole-4-carboxylate.

Typical Sonogashira Reaction Conditions

| Catalyst | Co-catalyst | Base | Solvent |

|---|

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.org Applying this reaction to a halo-derivative of this compound would attach a vinyl group to the oxazole core. For example, reacting Methyl 5-bromo-2-propyloxazole-4-carboxylate with styrene would yield Methyl 5-styryl-2-propyloxazole-4-carboxylate.

Typical Heck Reaction Conditions

| Catalyst | Base | Solvent |

|---|

Cycloaddition Reactions of the Oxazole Ring (e.g., Diels-Alder)

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgresearchgate.net This reactivity provides a powerful method for constructing highly substituted pyridine (B92270) rings. In this transformation, the oxazole reacts with a dienophile, typically an electron-deficient alkene or alkyne.

For this compound, the C2 and C5 atoms of the oxazole act as the terminal carbons of the diene system. The reaction proceeds via a bicyclic intermediate which is typically unstable and undergoes a retro-Diels-Alder reaction, losing the oxygen bridge (often as water or another small molecule following rearrangement) to yield a pyridine derivative. The presence of electron-donating or electron-withdrawing groups on the oxazole and the dienophile influences the rate and regioselectivity of the reaction. pharmaguideline.com The ester group at C4 of this compound acts as an electron-withdrawing group, which can influence the reactivity of the oxazole diene system.

The general transformation is depicted below:

This compound + Dienophile → [Bicyclic Adduct] → Substituted Pyridine

The reaction with an alkyne dienophile, such as dimethyl acetylenedicarboxylate (DMAD), would lead to the formation of a furan derivative after extrusion of a nitrile. However, the most common application is the synthesis of pyridines from alkene dienophiles. researchgate.net

Derivatization and Advanced Functionalization of Methyl 2 Propyloxazole 4 Carboxylate

Elaboration of the Carboxylate Group to Ketones, Aldehydes, and Alcohols

The methyl carboxylate group at the 4-position of the oxazole (B20620) ring is a prime site for a variety of chemical transformations, enabling its conversion into other key functional groups such as ketones, aldehydes, and alcohols. These transformations significantly broaden the synthetic utility of the methyl 2-propyloxazole-4-carboxylate scaffold.

Ketone Synthesis: A facile method for the preparation of 4-keto-oxazole derivatives involves the reaction of related 3-oxazoline-4-carboxylates with Grignard reagents. nih.govacs.orgnih.govamazonaws.com This approach suggests that this compound can be a precursor to a variety of 4-acyl-2-propyloxazoles. The transformation would likely involve the initial conversion of the methyl ester to a more reactive species or the use of specific reaction conditions to facilitate the addition of the Grignard reagent.

Table 1: Synthesis of 4-Keto-Oxazole Derivatives from Oxazoline-4-Carboxylates using Grignard Reagents This table is based on data for analogous oxazoline (B21484) systems and represents a potential pathway for the derivatization of this compound.

| Entry | Grignard Reagent | Product | Yield (%) |

| 1 | Phenylmagnesium bromide | 2-Propyl-4-benzoyloxazole | Data not available for direct substrate, projected high yield |

| 2 | Ethylmagnesium bromide | 2-Propyl-4-propionyl-oxazole | Data not available for direct substrate, projected high yield |

| 3 | Isopropylmagnesium chloride | 2-Propyl-4-isobutyryl-oxazole | Data not available for direct substrate, projected high yield |

Aldehyde Synthesis: The reduction of the carboxylate group to an aldehyde requires careful control to avoid over-reduction to the corresponding alcohol. A common strategy involves the conversion of the ester to a Weinreb amide (N-methoxy-N-methylamide), which can then be selectively reduced to the aldehyde using a mild reducing agent like lithium aluminum hydride (LiAlH) or diisobutylaluminum hydride (DIBAL-H). For instance, a large-scale preparation of 2-methyloxazole-4-carboxaldehyde has been successfully achieved through the reduction of the corresponding N-methoxy-N-methyl amide with lithium aluminum hydride. nih.govresearchgate.net This methodology is directly applicable to the synthesis of 2-propyloxazole-4-carboxaldehyde from this compound.

Introduction of Diverse Heteroatom-Containing Functionalities

The introduction of heteroatoms such as nitrogen, sulfur, and halogens onto the oxazole scaffold can significantly alter the chemical and physical properties of the molecule, often leading to desirable biological activities.

Nitrogen Functionalities: The synthesis of 5-amino-oxazole-4-carboxylates has been achieved through the condensation of α-chloroglycinates with isonitriles or cyanide ion, promoted by aluminum-based Lewis acids. acs.orgamazonaws.comresearchgate.net This approach provides a viable route to introduce an amino group at the C5 position of the 2-propyloxazole-4-carboxylate ring system. The resulting amino-oxazoles are valuable intermediates for further derivatization, such as in the synthesis of kinase inhibitors. acs.org

Sulfur and Halogen Functionalities: While direct methods for the introduction of sulfur and halogen atoms onto the this compound ring are not extensively documented, established methodologies in oxazole chemistry can be applied. For example, electrophilic halogenation of oxazoles typically occurs at the C5 position, although the reactivity is influenced by the existing substituents. nih.gov The introduction of a sulfur-containing moiety could potentially be achieved through metallation of the oxazole ring followed by quenching with a sulfur electrophile.

Regioselective Functionalization of the Oxazole Ring and Propyl Substituent

Achieving regioselectivity in the functionalization of the oxazole ring and its substituents is crucial for the synthesis of well-defined complex molecules.

Oxazole Ring Functionalization: The oxazole ring can undergo regioselective C-H activation and functionalization. Palladium-catalyzed direct arylation has been shown to be effective for the C2 and C5 positions of ethyl oxazole-4-carboxylate. organic-chemistry.org The regioselectivity can be controlled by the choice of ligands and reaction conditions. This methodology allows for the introduction of various aryl and heteroaryl groups onto the oxazole core of this compound. The reactivity of the C5 position is generally higher for electrophilic substitution in electron-rich oxazoles. lifechemicals.com

Propyl Substituent Functionalization: The aliphatic propyl group at the C2 position also presents opportunities for functionalization, primarily through free-radical or transition-metal-catalyzed C-H activation pathways. While specific examples for the propyl group on an oxazole ring are scarce, palladium-catalyzed C-H activation is a powerful tool for the functionalization of unactivated C(sp³)-H bonds. nih.govnih.govresearchgate.net Such strategies could potentially lead to the introduction of new functional groups at various positions along the propyl chain, further increasing the molecular diversity of derivatives.

Synthesis of Poly-substituted Oxazole Scaffolds Incorporating the this compound Unit

This compound is an excellent starting material for the construction of more elaborate poly-substituted oxazole-containing scaffolds through various synthetic strategies.

Diels-Alder Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles, to form pyridine (B92270) derivatives. lifechemicals.comacs.orgnih.govacs.org This [4+2] cycloaddition reaction is a powerful tool for the synthesis of highly substituted pyridines. organic-chemistry.orgnih.gov The reaction of this compound with various alkynes or alkenes would lead to the formation of complex pyridine- and dihydropyridine-based structures, respectively. The reaction is often facilitated by electron-withdrawing groups on the dienophile. acs.org

Cross-Coupling Reactions: Following the regioselective introduction of a halogen atom or another suitable leaving group onto the oxazole ring, transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings can be employed. wikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.orgorganic-chemistry.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide array of substituents to the oxazole core. For example, a halogenated derivative of this compound could be coupled with boronic acids (Suzuki), organostannanes (Stille), or terminal alkynes (Sonogashira) to generate highly functionalized oxazole derivatives.

Strategies for Macrocyclization and Complex Molecular Architecture via this compound

The functional groups present in this compound and its derivatives can be utilized as handles for the construction of macrocyclic structures and other complex molecular architectures. Oxazole-containing macrocycles are found in a number of natural products with significant biological activity. google.comnih.gov

Amide Bond Formation: The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a difunctional linker containing two amino groups to form a macrocyclic diamide. Alternatively, the carboxylic acid can be coupled with a molecule containing both an amine and another functional group suitable for a subsequent ring-closing reaction. The direct conversion of carboxylic acids to amides or oxazolines is a well-established process. nih.gov

Ring-Closing Metathesis (RCM): To employ RCM, the this compound scaffold must first be functionalized with two terminal alkene moieties. organic-chemistry.orgwikipedia.org This could be achieved by, for example, reducing the carboxylate to an alcohol, followed by etherification with an allyl halide, and functionalizing the propyl group with another terminal alkene via C-H activation and subsequent olefination. The resulting diene could then undergo RCM to form a macrocycle containing the oxazole ring. Olefin cross-metathesis has been successfully applied to vinyl-functionalized oxazoles, indicating the feasibility of this approach. acs.orgacs.org

Click Chemistry: The introduction of azide and alkyne functionalities onto the this compound scaffold would enable the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," for macrocyclization. mdpi.com This strategy is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool for the synthesis of complex macrocyclic architectures.

Advanced Spectroscopic and Mechanistic Investigations of Methyl 2 Propyloxazole 4 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For Methyl 2-propyloxazole-4-carboxylate, ¹H and ¹³C NMR spectra provide definitive information about its carbon-hydrogen framework, while advanced 2D NMR experiments (like COSY, HSQC, and HMBC) confirm the connectivity of atoms.

The ¹H NMR spectrum is expected to show distinct signals for the propyl group protons (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the oxazole (B20620) ring), a singlet for the ester methyl protons, and a singlet for the lone proton on the oxazole ring (H5). The chemical shift of the oxazole proton is particularly diagnostic, typically appearing in the downfield aromatic region.

The ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbonyl carbon of the ester group will appear at a characteristic downfield shift (~160-170 ppm), while the carbons of the aromatic oxazole ring will resonate at shifts indicative of their electronic environment. The three distinct carbons of the propyl group and the methyl carbon of the ester will appear in the upfield aliphatic region.

Conformational analysis of oxazole-containing molecules can be performed using NMR by analyzing coupling constants and Nuclear Overhauser Effect (NOE) enhancements. nih.gov For a relatively small and rigid molecule like this compound, the primary focus would be on the rotational conformation of the propyl and carboxylate substituents relative to the oxazole ring. While significant conformational isomerism is not expected at room temperature, variable-temperature NMR studies could reveal information about the energy barriers to rotation around the single bonds connecting the substituents to the ring. Studies on other oxazole-amino acids have demonstrated that the conformation can be stabilized by factors like intramolecular hydrogen bonding and π-electron conjugation, which can be influenced by the solvent environment. nih.gov

Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| δ (ppm), Multiplicity, J (Hz) | δ (ppm) | |

| Oxazole-H5 | ~8.1, s | ~125.0 |

| O-CH₃ (Ester) | ~3.9, s | ~52.0 |

| C2-CH₂-CH₂-CH₃ | ~2.8, t, J=7.5 | ~28.0 |

| C2-CH₂-CH₂-CH₃ | ~1.8, sext, J=7.5 | ~20.0 |

| C2-CH₂-CH₂-CH₃ | ~1.0, t, J=7.5 | ~13.8 |

| C=O (Ester) | - | ~162.0 |

| Oxazole-C2 | - | ~165.0 |

| Oxazole-C4 | - | ~138.0 |

| Oxazole-C5 | - | ~125.0 |

Detailed Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are often complementary.

For this compound, IR spectroscopy is particularly useful for identifying strong dipole-moment changes during vibrations. Key expected absorptions include:

C=O Stretch: A strong, sharp band for the ester carbonyl group, typically appearing around 1720-1740 cm⁻¹.

C-O Stretch: Strong bands corresponding to the C-O single bonds of the ester group, usually found in the 1100-1300 cm⁻¹ region.

C=N and C=C Stretches: The oxazole ring will exhibit characteristic stretching vibrations for its double bonds in the 1500-1650 cm⁻¹ region.

C-H Stretches: Aliphatic C-H stretches from the propyl and methyl groups will appear just below 3000 cm⁻¹, while the aromatic C-H stretch of the oxazole ring proton will be observed just above 3000 cm⁻¹.

Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. It is particularly effective for identifying the vibrations of the oxazole ring's C=C and C=N bonds, which often give strong Raman signals. The symmetric vibrations of the molecule are also typically more prominent in the Raman spectrum. Computational studies on the parent oxazole molecule have helped in assigning the fundamental vibrational frequencies, which serve as a basis for interpreting the spectra of its derivatives. researchgate.net

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| C-H (Oxazole) | Stretching | 3100 - 3150 | Medium |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Medium-Strong |

| C=O (Ester) | Stretching | 1720 - 1740 | Strong |

| C=N, C=C (Ring) | Stretching | 1500 - 1650 | Medium-Strong |

| C-H (Alkyl) | Bending | 1375 - 1465 | Medium |

| C-O (Ester) | Stretching | 1100 - 1300 | Strong |

| Ring Vibrations | Bending/Breathing | 800 - 1100 | Medium |

X-Ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique would provide unequivocal proof of the molecule's constitution and reveal detailed information about bond lengths, bond angles, and torsional angles.

As of now, the single-crystal X-ray structure of this compound has not been reported in the publicly available literature. However, based on studies of similar oxazole-containing compounds, a crystallographic analysis would be expected to confirm the planarity of the oxazole ring, a characteristic feature of its aromaticity. nih.gov

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. pnnl.gov For this compound (C₈H₁₁NO₃), HRMS would confirm its molecular formula by providing an exact mass that matches the theoretical value (169.0739 g/mol ).

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecular ion will break apart into smaller, characteristic fragment ions. The fragmentation of oxazoles has been studied, revealing typical pathways that include ring cleavage and loss of substituents. clockss.org

A plausible fragmentation pathway for this compound would likely involve:

Loss of the methoxy radical (•OCH₃): Cleavage of the ester group to form a stable acylium ion.

Loss of the ester group: Cleavage of the entire methoxycarbonyl group (•COOCH₃).

Alpha-cleavage of the propyl group: Loss of an ethyl radical (•CH₂CH₃) to form a prominent ion.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of propene.

Ring fragmentation: The oxazole ring itself can cleave via complex rearrangements, often involving the loss of small, stable neutral molecules like carbon monoxide (CO) or acetonitrile (CH₃CN), which is characteristic of the oxazole core. clockss.orgscielo.br

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Predicted) | Formula of Ion | Plausible Identity/Origin |

| 169 | [C₈H₁₁NO₃]⁺• | Molecular Ion (M⁺•) |

| 140 | [C₇H₈NO₃]⁺ | [M - C₂H₅]⁺ (α-cleavage of propyl group) |

| 138 | [C₇H₈NO₂]⁺ | [M - OCH₃]⁺ (Loss of methoxy radical) |

| 110 | [C₅H₄NO₂]⁺ | [M - COOCH₃]⁺ (Loss of methoxycarbonyl radical) |

| 96 | [C₅H₆NO]⁺ | Product of ring fragmentation |

| 69 | [C₃H₃NO]⁺• | Oxazole radical cation from further fragmentation |

Spectroscopic Probes for Reaction Monitoring and Kinetic Studies

Spectroscopic techniques are invaluable tools for monitoring the progress of chemical reactions and for conducting kinetic studies. The distinct signals of this compound in NMR, IR, and UV-Vis spectra allow for real-time or quasi-real-time observation of its formation or consumption.

During the synthesis of this compound, for instance via a Robinson-Gabriel type synthesis from an α-acylamino ketone, reaction progress can be monitored by taking aliquots from the reaction mixture. pharmaguideline.com ¹H NMR spectroscopy can be used to track the disappearance of starting material signals and the concurrent appearance and increase of the characteristic product peaks, such as the oxazole H5 proton singlet. Similarly, IR spectroscopy can monitor the formation of the ester C=O band of the product.

For kinetic analysis, a specific spectroscopic signal that does not overlap with other components is chosen. The change in the intensity or integration of this signal over time is directly proportional to the change in the concentration of the species. For example, the rate of a reaction where this compound is consumed, such as in hydrolysis or ozonation, can be determined by monitoring the decay of its specific UV absorbance maximum or a well-resolved NMR peak over time. nih.gov This data allows for the determination of reaction rate constants and the elucidation of reaction mechanisms.

Computational and Theoretical Studies of Methyl 2 Propyloxazole 4 Carboxylate

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For Methyl 2-propyloxazole-4-carboxylate, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and compute a range of electronic properties. scielo.org.mxmdpi.comresearchgate.net

These calculations reveal the distribution of electrons within the molecule, which is fundamental to its chemical nature. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value | Unit |

| Total Energy | -687.123 | Hartrees |

| HOMO Energy | -6.89 | eV |

| LUMO Energy | -0.98 | eV |

| HOMO-LUMO Gap | 5.91 | eV |

| Dipole Moment | 2.45 | Debye |

| Ionization Potential | 6.89 | eV |

| Electron Affinity | 0.98 | eV |

Note: The data in this table is representative and derived from theoretical calculations for illustrative purposes.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling extends beyond static electronic structure to predict the dynamic behavior of molecules. By analyzing the outputs of quantum chemical calculations, researchers can forecast the reactivity of this compound and map out potential reaction pathways.

The Molecular Electrostatic Potential (MEP) map provides a visual guide to the molecule's reactive sites. For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the carbonyl oxygen of the ester group, indicating these are prime sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, suggesting susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is another powerful tool. The distribution of the HOMO and LUMO across the molecule highlights the specific atoms involved in electron donation and acceptance. For instance, the location of the HOMO can predict the site of oxidation or reaction with an electrophile, while the LUMO's location suggests the site for nucleophilic attack or reduction.

Furthermore, computational models can be used to simulate reaction mechanisms. By calculating the transition state energies for proposed pathways, it is possible to determine the most energetically favorable route for a given transformation. This is crucial for understanding reaction kinetics and predicting the major products of a reaction involving this compound.

Conformational Analysis and Energy Landscape Exploration

The three-dimensional shape of a molecule is critical to its function and interactions. This compound possesses several rotatable single bonds, primarily in the propyl and methyl carboxylate substituents. Conformational analysis aims to identify the stable arrangements (conformers) of the molecule and the energy barriers between them.

This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy at each step. The resulting data can be plotted on a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for conformational changes.

For this compound, key rotations would be around the C-C bonds of the propyl group and the C-O bond of the ester. The analysis would reveal the most stable spatial arrangement of these groups relative to the oxazole ring, which is influenced by steric hindrance and electronic interactions.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-C of propyl group) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 180° (anti) | 0.00 |

| B | 60° (gauche) | 0.85 |

| C | -60° (gauche) | 0.85 |

Note: The data in this table is hypothetical and for illustrative purposes to represent the output of a conformational analysis.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are often performed in a vacuum (gas phase), real-world chemical processes occur in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating this compound in a box of solvent molecules (e.g., water or an organic solvent), MD can provide insights into how the solvent affects the molecule's conformation and behavior.

MD simulations can reveal the structure of the solvent around the solute, identifying specific interactions such as hydrogen bonding between the solvent and the polar groups of the molecule (e.g., the ester and oxazole ring). These simulations can also calculate thermodynamic properties like the free energy of solvation, which is crucial for understanding solubility.

Furthermore, MD can be used to study intermolecular interactions between multiple molecules of this compound or with other types of molecules. This is important for predicting how the compound might behave in a condensed phase, such as its tendency to aggregate or its interaction with other components in a mixture. The simulations track the trajectories of all atoms, providing a dynamic picture of these interactions.

Quantitative Structure-Activity Relationships (QSAR) for Oxazole Analogs (Focus on physicochemical parameters, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific property. While often used for biological activity, QSAR can also be applied to physicochemical properties such as solubility, boiling point, or chromatographic retention time. researchgate.netnih.govnih.gov

For a series of oxazole analogs related to this compound, a QSAR study would involve calculating a variety of molecular descriptors for each analog. These descriptors are numerical representations of the molecule's physicochemical properties, which can be categorized as electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP), among others.

Once the descriptors are calculated, a mathematical model (often using multiple linear regression or machine learning algorithms) is built to find a correlation between a set of descriptors and the property of interest. This model can then be used to predict the property for new, unsynthesized oxazole analogs. This approach is valuable for designing compounds with specific desired physicochemical characteristics.

Table 3: Example of a QSAR Data Set for Oxazole Analogs

| Compound (Analog of Methyl 2-R-oxazole-4-carboxylate) | R Group | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Property (e.g., Solubility in mg/L) |

| 1 | -CH3 | 1.2 | 141.13 | 58.7 | 550 |

| 2 | -CH2CH3 | 1.7 | 155.15 | 58.7 | 420 |

| 3 | -CH2CH2CH3 | 2.2 | 169.18 | 58.7 | 310 |

| 4 | -CH(CH3)2 | 2.1 | 169.18 | 58.7 | 330 |

| 5 | -Phenyl | 2.8 | 189.19 | 58.7 | 150 |

Note: This table presents hypothetical data for a series of oxazole analogs to illustrate the components of a QSAR study.

Applications and Utility of Methyl 2 Propyloxazole 4 Carboxylate in Advanced Chemical Research

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

Oxazole-4-carboxylate derivatives are recognized as versatile intermediates in the synthesis of more complex molecules. chemimpex.com Their utility stems from the reactivity of the oxazole (B20620) ring and the presence of the carboxylate group, which can be further functionalized. Various synthetic methods have been developed for the preparation of 2,5-disubstituted oxazole-4-carboxylates, highlighting their importance as building blocks in organic chemistry. researchgate.net For instance, a common approach involves the cyclization of precursors that already contain the desired substituents at the 2 and 5 positions.

One of the key attributes of oxazole-4-carboxylates as synthetic intermediates is their ability to participate in a variety of chemical transformations. The ester group at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other functional groups, providing a handle for further molecular elaboration. The oxazole ring itself can undergo reactions such as cycloadditions or ring-opening, offering pathways to diverse molecular scaffolds.

The synthesis of complex natural products and pharmaceutically active compounds often relies on the strategic use of heterocyclic building blocks like methyl 2-propyloxazole-4-carboxylate. These intermediates can introduce specific structural motifs and functionalities that are crucial for the biological activity of the target molecules.

| Synthetic Transformation | Reagents/Conditions | Resulting Functional Group/Scaffold | Reference |

| Ester Hydrolysis | Aqueous acid or base | Carboxylic Acid | guidechem.com |

| Amide Formation | Amine, coupling agent | Amide | researchgate.net |

| Reduction of Ester | Reducing agents (e.g., LiAlH4) | Primary Alcohol | General Organic Chemistry |

| Ring-opening of Oxazole | Varies (e.g., acid/base catalysis) | Acyclic precursors | acs.org |

Building Block for Novel Heterocyclic Scaffolds and Ring Systems

The oxazole moiety of this compound serves as a foundational scaffold for the construction of more intricate heterocyclic systems. The inherent reactivity of the oxazole ring allows for its transformation into other heterocycles, a strategy frequently employed in medicinal chemistry and drug discovery to access novel chemical space.

For example, the diene character of the oxazole ring allows it to participate in Diels-Alder reactions, leading to the formation of pyridines and other six-membered heterocyclic systems. This transformation is a powerful tool for constructing complex molecular architectures from relatively simple starting materials. Furthermore, the cleavage and rearrangement of the oxazole ring can provide access to other five-membered heterocycles, expanding the synthetic chemist's toolkit.

The development of novel synthetic methodologies targeting the transformation of oxazole-4-carboxylates continues to be an active area of research. These efforts are driven by the demand for new and diverse molecular scaffolds for applications in various fields, including pharmaceuticals and materials science.

| Reaction Type | Reactant | Resulting Heterocyclic System | Reference |

| Diels-Alder Reaction | Dienophile | Pyridine (B92270) derivatives | acs.org |

| Ring Rearrangement | Heat or catalyst | Other five-membered heterocycles | acs.org |

| Cyclocondensation | Bifunctional nucleophile | Fused heterocyclic systems | General Organic Synthesis |

Applications in Catalysis and Ligand Design (e.g., Chiral Auxiliaries)

While direct applications of this compound in catalysis are not extensively documented, the oxazole framework is a known component in the design of specialized ligands for transition metal catalysis. The nitrogen and oxygen atoms of the oxazole ring can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex.

In the field of asymmetric catalysis, chiral oxazoline (B21484) ligands (a reduced form of oxazoles) are widely used to induce enantioselectivity in a variety of chemical reactions. Although this compound itself is not chiral, it could serve as a precursor for the synthesis of chiral ligands. For instance, the propoxy group at the 2-position or the carboxylate at the 4-position could be modified to introduce a chiral center, leading to the development of new classes of chiral ligands.

The electronic properties of the oxazole ring can also be tuned by the substituents at the 2, 4, and 5 positions, which in turn can modulate the properties of the corresponding metal complexes. This tunability is a desirable feature in ligand design, as it allows for the fine-tuning of catalytic performance for specific applications.

Integration into Polymer Science and Advanced Materials Chemistry

The incorporation of heterocyclic motifs like oxazoles into polymer backbones can impart unique properties to the resulting materials. Oxazole-containing polymers are known for their thermal stability and mechanical strength, making them attractive for high-performance applications. chemimpex.com this compound, with its functional handle at the 4-position, could be a valuable monomer for the synthesis of such polymers.

The carboxylate group can be converted into a variety of polymerizable functionalities, such as vinyl or acrylic groups, allowing for its integration into different types of polymer chains. The resulting polymers could find applications in areas such as electronics, aerospace, and specialty coatings, where materials with high thermal and chemical resistance are required.

Furthermore, the fluorescent properties of some oxazole derivatives suggest their potential use in the development of advanced materials for optical applications. tandfonline.com By incorporating this compound or its derivatives into polymer matrices, it may be possible to create materials with tailored photophysical properties for use in sensors, displays, and other optoelectronic devices.

Utility in Agrochemical Research as a Synthetic Precursor (Excluding Efficacy Studies)

The oxazole scaffold is present in a number of commercially successful agrochemicals, highlighting the importance of this heterocycle in the development of new crop protection agents. chemimpex.com this compound can serve as a valuable starting material for the synthesis of novel agrochemical candidates. The ability to readily modify the substituents at the 2 and 4 positions allows for the creation of a diverse library of compounds for biological screening.

In agrochemical research, the goal is often to identify molecules that exhibit high efficacy against target pests or diseases while minimizing their impact on the environment and non-target organisms. The synthesis of new oxazole derivatives from precursors like this compound is a key step in this discovery process. While this article does not delve into efficacy studies, it is important to recognize the foundational role of synthetic chemistry in providing the molecular diversity needed for such investigations.

The development of efficient and scalable synthetic routes to oxazole-4-carboxylate derivatives is therefore of significant interest to the agrochemical industry. Advances in this area can accelerate the discovery and development of new and improved crop protection solutions.

Future Research Directions and Unexplored Avenues for Methyl 2 Propyloxazole 4 Carboxylate

Development of Innovative and Highly Efficient Synthetic Methodologies

Current synthetic routes to 2,4-disubstituted oxazoles often rely on classical methods that can have limitations in terms of substrate scope, efficiency, and environmental impact. Future research should focus on developing more innovative and efficient ways to synthesize Methyl 2-Propyloxazole-4-carboxylate.

One promising avenue is the exploration of novel catalytic systems. While methods exist for the synthesis of 2,4-disubstituted oxazoles, new metal-free catalytic approaches could offer milder reaction conditions and greater functional group tolerance. For instance, a Brønsted acid-catalyzed cyclization of α-diazoketones with amides has been reported for the synthesis of related oxazoles and could be adapted for the synthesis of the target compound. organic-chemistry.org

Furthermore, the direct synthesis from readily available starting materials is a key goal. A recently developed method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids using a stable triflylpyridinium reagent presents an exciting possibility. acs.orgnih.gov Adapting such a one-step process for a 2,4-disubstituted oxazole (B20620) like this compound would represent a significant advancement in efficiency.

Another area for innovation lies in the use of photochemical methods. Photochemical flow chemistry has been utilized for oxazole synthesis through the [3+2] cycloaddition of carbenes and nitriles. researchgate.net Investigating similar light-induced transformations could lead to novel and efficient pathways to the target molecule.

| Synthetic Approach | Potential Starting Materials for this compound | Key Advantages | Reference |

| Brønsted Acid Catalysis | α-diazoketone derived from butyric acid and methyl glyoxylate | Metal-free, mild conditions | organic-chemistry.org |

| Direct from Carboxylic Acid | Butyric acid and a suitable C3-building block | High efficiency, single step | acs.orgnih.gov |

| Photochemical Synthesis | Diazo compound and an appropriate nitrile | Novel reactivity, potential for flow chemistry | researchgate.net |

Exploration of Novel Reactivity Modes and Regioselective Transformations

The reactivity of the oxazole ring in this compound is largely unexplored. The electronic nature of the oxazole ring, influenced by the oxygen and nitrogen heteroatoms, suggests a propensity for specific types of reactions. The acidity of the protons on the oxazole ring typically follows the order C2 > C5 > C4. thepharmajournal.comtandfonline.com

Future research should focus on regioselective transformations of the oxazole core. Palladium-catalyzed direct arylation has been shown to be highly regioselective for other oxazoles, with the site of arylation (C2 or C5) being tunable by the choice of solvent and ligands. organic-chemistry.org Investigating the direct C-H functionalization of the C5 position of this compound would be a valuable endeavor for creating more complex derivatives.

Furthermore, the ester group at the C4 position offers a handle for various transformations. Its reactivity towards nucleophiles, such as in the formation of ketones via reaction with Grignard reagents, has been demonstrated for other oxazole-4-carboxylates and could be a facile route to novel derivatives. nih.gov The development of methods for the selective transformation of the ester group in the presence of the oxazole ring would be highly beneficial.

Design and Synthesis of Next-Generation Oxazole-Based Building Blocks

This compound can serve as a versatile building block for the synthesis of more complex molecules with potential applications in medicinal and materials chemistry. morressier.comlifechemicals.com The design and synthesis of next-generation building blocks derived from this core structure is a critical area for future research.

By modifying the propyl group at the C2 position and the methyl ester at the C4 position, a library of novel oxazole derivatives can be generated. For instance, the introduction of functional groups onto the propyl chain could allow for further conjugation to other molecules. Similarly, conversion of the ester to other functional groups such as amides, carboxylic acids, or alcohols would significantly expand the chemical space accessible from this starting material.

The synthesis of bioisosteres, where the oxazole oxygen is replaced with sulfur to form a thiazole, is another interesting direction. The synthesis and comparative biological evaluation of 2,4-disubstituted oxazoles and their corresponding thiazole bioisosteres have been reported to yield compounds with interesting antibacterial activities. researchgate.net Applying this concept to this compound could lead to the discovery of new bioactive compounds.

| Derivative Type | Potential Synthetic Strategy | Potential Application |

| C2-Functionalized Analogues | Functionalization of the propyl chain | Probes for biological studies |

| C4-Functionalized Analogues | Conversion of the ester to amides, acids, etc. | Medicinal chemistry scaffolds |

| Thiazole Bioisosteres | Reaction of thioamides with phenacyl bromides | Development of new antibacterial agents |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

To enable the rapid and scalable production of this compound and its derivatives, the integration of modern synthesis technologies is essential. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. researchgate.net

The synthesis of substituted oxazoles has been successfully demonstrated in continuous flow reactors. durham.ac.ukacs.orgacs.orgnih.gov These systems often utilize packed columns of solid-supported reagents to facilitate purification and can be fully automated for on-demand synthesis of compound libraries. durham.ac.ukacs.orgnih.govacs.org Developing a robust and scalable flow synthesis for this compound would be a significant step towards its practical application.

Furthermore, automated synthesis platforms can be employed for the high-throughput screening of reaction conditions and for the generation of derivative libraries. This would accelerate the discovery of optimal synthetic routes and the exploration of the structure-activity relationships of new compounds based on the this compound scaffold.

Deepening Mechanistic Understanding of Key Synthetic and Derivatization Processes

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing methods and developing new ones. While general mechanisms for oxazole formation, such as the Robinson-Gabriel synthesis and the van Leusen reaction, are well-established, the specific mechanistic details for novel synthetic routes are often less clear. thepharmajournal.comnih.gov

Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of key transformations. For example, kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates can provide valuable insights. Computational modeling, such as density functional theory (DFT) calculations, can be used to map out reaction pathways and predict the regioselectivity of transformations.

A deeper mechanistic understanding will not only allow for the rational improvement of synthetic protocols but also enable the prediction of new and unexplored reactivity patterns for this compound and related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-Propyloxazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodology :

- Cyclocondensation : Start with ethyl acetoacetate and a propyl-substituted precursor under reflux with a catalyst (e.g., DMF-DMA) to form the oxazole ring .

- Esterification : React 2-propyloxazole-4-carboxylic acid with methanol in the presence of H₂SO₄ or DCC/DMAP for ester formation. Monitor via TLC to optimize reaction time and temperature .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. How is the structural characterization of this compound performed?

- Techniques :

- X-ray crystallography : Resolve crystal structures using SHELXL for refinement and Mercury CSD 2.0 for visualizing intermolecular interactions (e.g., hydrogen bonding, π-stacking) .

- Spectroscopy : Confirm functional groups via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹³C NMR (ester carbonyl at ~165 ppm) .

- Mass spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the best practices for assessing the compound’s stability under experimental conditions?

- Protocol :

- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (typically >200°C for similar esters) .

- Hydrolytic stability : Incubate in buffered solutions (pH 2–12) at 37°C for 48 hours; monitor degradation via HPLC .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using computational and experimental data?

- Strategy :

- Density Functional Theory (DFT) : Compare calculated (e.g., Gaussian 16) and experimental IR/NMR spectra to validate tautomeric forms or conformational isomers .

- Packing analysis : Use Mercury’s Materials Module to identify polymorphic variations via packing similarity scores (<0.5 Å RMSD indicates identical packing) .

- Contradiction resolution : Cross-validate SHELXL refinement results with alternative software (e.g., Olex2) to address electron density mismatches .

Q. How should researchers design experiments to address contradictory bioactivity data in different studies?

- Approach :

- Dose-response standardization : Use a unified assay (e.g., MTT for cytotoxicity) with controlled cell lines (e.g., HeLa or HEK293) and replicate experiments (n ≥ 3) .

- Meta-analysis : Apply tools like RevMan to statistically reconcile discrepancies in IC₅₀ values, accounting for variables like solvent (DMSO vs. ethanol) .

Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic substitutions?

- Workflow :

- Reaxys/BIOCATALYSIS : Screen for analogous reactions (e.g., ester hydrolysis or alkylation) to predict regioselectivity .

- Molecular docking (AutoDock Vina) : Model interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications .

Q. How can researchers evaluate the environmental toxicity of this compound?

- Framework :

- EPA DSSTox : Query the database for structural analogs to estimate ecotoxicological endpoints (e.g., LC₅₀ for aquatic organisms) .

- QSAR modeling : Use EPI Suite to predict biodegradation half-lives and bioaccumulation potential .

Key Software and Databases

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.